

Dimethylarsinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dimethylarsinate	
Cat. No.:	B1200466	Get Quote

This technical guide provides an in-depth overview of **dimethylarsinate**, its associated compounds, and their relevance in experimental research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, toxicological profile, and mechanisms of action.

Core Chemical and Physical Properties

Dimethylarsinate and its related compounds are organoarsenic substances that have been the subject of extensive research due to their use as herbicides, their role as metabolites of inorganic arsenic, and their toxicological implications. The properties of **dimethylarsinate**, its sodium salt (hydrated and anhydrous), and its conjugate acid are summarized below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Dimethylarsinate (conjugate base)	15132-04-4	C2H6ASO2 ⁻	136.99
Sodium Dimethylarsinate	124-65-2	C2H6AsNaO2	159.98
Sodium Dimethylarsinate Trihydrate	6131-99-3	C2H6AsNaO2 · 3H2O	214.03
Dimethylarsinic Acid	75-60-5	C2H7AsO2	138.00

Toxicological Profile and Carcinogenicity

Dimethylarsinic acid (DMA), a major metabolite of inorganic arsenic, has been demonstrated to be a carcinogen, particularly for the urinary bladder in male F344 rats.[1] Long-term oral administration of DMA in drinking water has been shown to induce urinary bladder carcinomas. [1] While not a potent mutagen itself, DMA is considered a tumor promoter in various organs, including the urinary bladder, kidney, liver, and thyroid gland in rats.[2] Its carcinogenic effects are thought to be mediated, in part, through the generation of reactive oxygen species (ROS), leading to oxidative DNA damage.[3]

Experimental Protocols

Detailed methodologies from key studies are provided below to assist researchers in designing and interpreting experiments involving **dimethylarsinate** and its related compounds.

Two-Year Carcinogenicity Bioassay in Male F344 Rats

This protocol is based on a study investigating the carcinogenicity of dimethylarsinic acid.[1]

- Animal Model: Male F344/DuCrj rats, 6 weeks old at the start of the study.[3]
- Acclimatization: Animals are acclimatized for a period before the experiment begins.
- Grouping: Rats are randomly divided into four groups of 36.[1]

- Dosing Regimen:
 - Group 1 (Control): 0 ppm DMA in drinking water.[1]
 - Group 2: 12.5 ppm DMA in drinking water.[1]
 - Group 3: 50 ppm DMA in drinking water.[1]
 - Group 4: 200 ppm DMA in drinking water.[1]
- Duration: 104 weeks.[1]
- Parameters Monitored:
 - Body weight, food and water intake are recorded regularly.[1]
 - Urine is collected at weeks 30, 60, and 100 for analysis of pH, urinary chemistry, and DMA metabolites.[3]
 - At the end of the study, animals are euthanized, and a complete necropsy is performed.
 - The urinary bladder and other organs are examined histopathologically for the presence of tumors and preneoplastic lesions.[1]
 - Cell proliferation in the urinary bladder is assessed using 5-bromo-2'-deoxyuridine (BrdU)
 labeling.[3]
 - Oxidative DNA damage is evaluated by measuring the formation of 8-hydroxy-2'deoxyguanosine (8-OHdG) in the urinary bladder.[3]

Developmental Toxicity Study in Sprague-Dawley Rats and New Zealand White Rabbits

This protocol outlines a conventional developmental toxicity study for dimethylarsinic acid.[4]

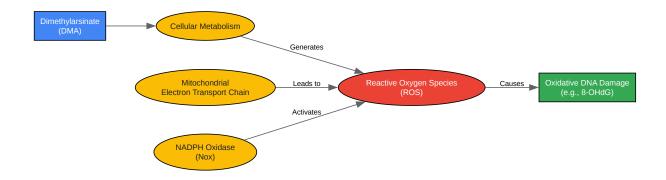
- Animal Models:
 - Sprague-Dawley rats.[4]

- New Zealand White rabbits.[4]
- Dosing Regimen (Rats):
 - Control: 0 mg/kg/day.[4]
 - Low Dose: 4 mg/kg/day.[4]
 - Mid Dose: 12 mg/kg/day.[4]
 - High Dose: 36 mg/kg/day.[4]
- Dosing Regimen (Rabbits):
 - Control: 0 mg/kg/day.[4]
 - Low Dose: 3 mg/kg/day.[4]
 - Mid Dose: 12 mg/kg/day.[4]
 - High Dose: 48 mg/kg/day.[4]
- Administration: Oral gavage daily during the period of organogenesis (Gestation Day 6-15 for rats, GD 7-19 for rabbits).[4]
- Evaluation:
 - Maternal toxicity is assessed throughout the gestation period.[4]
 - Litters are examined at maternal sacrifice (GD 20 for rats, GD 29 for rabbits).[4]
 - Developmental toxicity endpoints include fetal survival, growth, and the incidence of morphological abnormalities.[4]

Biochemical Effects Study in Adult Female Rats

This protocol details a study on the biochemical alterations induced by dimethylarsinic acid.[5]

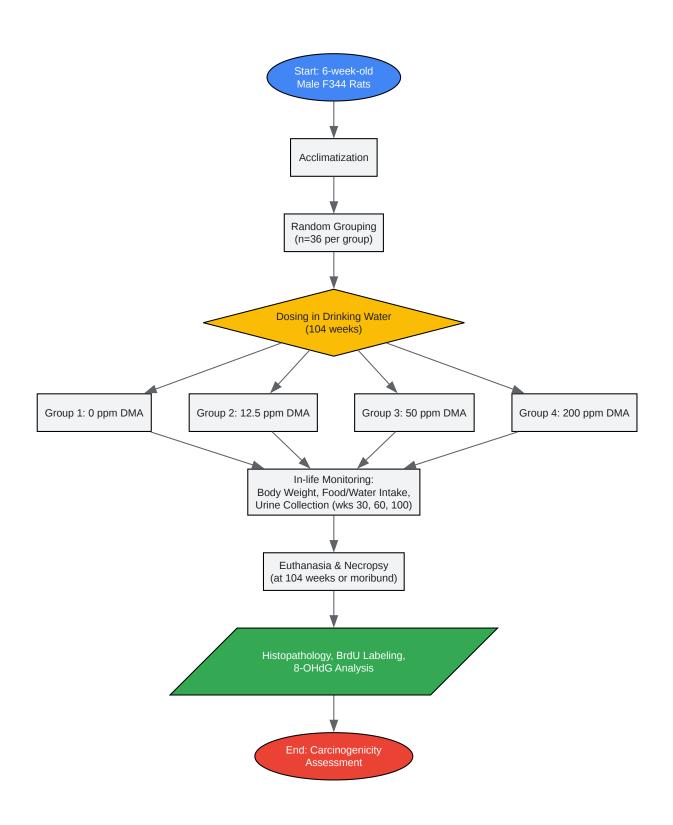
• Animal Model: Adult female rats.[5]


- Dosing:
 - Dimethylarsinic acid is administered orally at equitoxic doses.[5]
 - Doses are given at 21 and 4 hours prior to sacrifice.[5]
- Tissue Collection: Liver and lung tissues are collected.[5]
- Biochemical Parameters Measured:
 - DNA damage (DD).[5]
 - Cytochrome P450 content (P450).[5]
 - Glutathione content (GSH).[5]
 - Ornithine decarboxylase (ODC) activity.[5]
 - Serum alanine aminotransferase (ALT).[5]
 - Heme oxygenase (HO) activity.[5]

Signaling Pathways and Mechanisms of Action

The toxicity of **dimethylarsinate** is linked to several cellular signaling pathways. A key mechanism is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage.

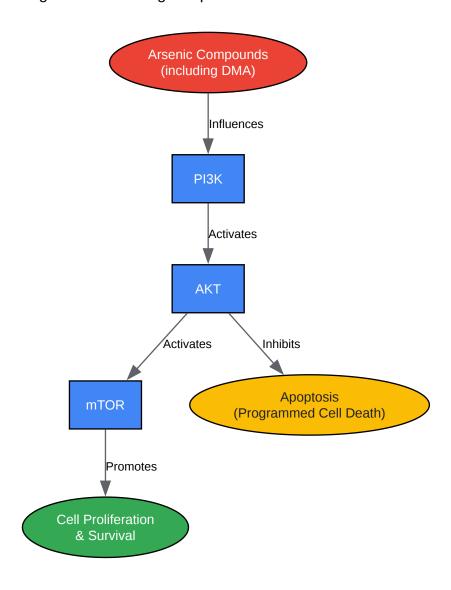
Proposed Mechanism of Dimethylarsinate-Induced Reactive Oxygen Species (ROS) Generation



Click to download full resolution via product page

Caption: Proposed pathway of ROS generation by dimethylarsinate.

Experimental Workflow for a Two-Year Carcinogenicity Bioassay


Click to download full resolution via product page

Caption: Workflow for a two-year carcinogenicity study of DMA.

Involvement in the PI3K/AKT/mTOR Signaling Pathway

Arsenic compounds, including their metabolites, have been shown to disrupt critical signal transduction pathways, one of which is the PI3K/AKT/mTOR pathway. This pathway is central to regulating cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. While the precise mechanisms of how **dimethylarsinate** specifically interacts with this pathway are still under investigation, it is known that arsenic compounds can influence its activity, contributing to their carcinogenic potential.

Click to download full resolution via product page

Caption: Simplified overview of arsenic's influence on the PI3K/AKT/mTOR pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. academic.oup.com [academic.oup.com]
- 2. Cancer induction by an organic arsenic compound, dimethylarsinic acid (cacodylic acid), in F344/DuCrj rats after pretreatment with five carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Monomethylarsonic acid and dimethylarsinic acid: developmental toxicity studies with risk assessment PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethylarsinic acid treatment alters six different rat biochemical parameters: relevance to arsenic carcinogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dimethylarsinate: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1200466#dimethylarsinate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com